2-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
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Description
2-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17ClF3N3O and its molecular weight is 383.8. The purity is usually 95%.
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Scientific Research Applications
Antiasthma Agents
Research has identified triazolo[1,5-c]pyrimidines, synthesized through a series of chemical reactions involving arylamidines and sodium ethyl formylacetate among other compounds, as potential mediators for inhibiting histamine release, suggesting their application as antiasthma agents. This discovery was facilitated by employing the human basophil histamine release assay, highlighting compounds with notable activity for further pharmacological and toxicological study (Medwid et al., 1990).
Antimicrobial Agents
A series of compounds, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. This research underscores the compound's potential in developing new antimicrobial agents, highlighting its relevance in addressing microbial resistance (Hossan et al., 2012).
Photochemical and Thermochemical Properties
The photochemical and thermochemical properties of benzothiazolinone acetamide analogs have been studied, revealing their potential as photosensitizers in DSSCs. These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Moreover, their non-linear optical (NLO) activity was investigated, providing insights into their utility in various optical applications (Mary et al., 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c19-13-4-2-1-3-12(13)9-17(26)23-8-7-16-24-14(11-5-6-11)10-15(25-16)18(20,21)22/h1-4,10-11H,5-9H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKINLLAEOJTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.